molecular formula C14H24O B8622073 EINECS 281-761-8 CAS No. 84029-90-3

EINECS 281-761-8

Cat. No.: B8622073
CAS No.: 84029-90-3
M. Wt: 208.34 g/mol
InChI Key: SCWCQOUPVCAQJQ-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS 281-761-8 is one of approximately 56,703–72,520 substances in this inventory with well-defined chemical structures and regulatory relevance . EINECS compounds often lack comprehensive toxicity data, necessitating computational methods like QSAR (Quantitative Structure-Activity Relationship) and read-across approaches for hazard assessment .

Properties

CAS No.

84029-90-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-methoxy-2,6,6-trimethyl-9-methylidenebicyclo[3.3.1]nonane

InChI

InChI=1S/C14H24O/c1-10-11-7-9-14(4,15-5)12(10)6-8-13(11,2)3/h11-12H,1,6-9H2,2-5H3

InChI Key

SCWCQOUPVCAQJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(=C)C1CCC2(C)OC)C

Origin of Product

United States

Preparation Methods

The preparation of EINECS 281-761-8 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . The industrial production of this compound follows similar methods, ensuring the consistency and purity required for its applications.

Chemical Reactions Analysis

Compound Identification

The compound EINECS 281-761-8 corresponds to 2-Methoxy-2,6,6-trimethyl-9-methylenebicyclo(3.3.1)nonane , a bicyclic organic molecule with a methoxy group and a methylene substituent. Its structure includes a bridged bicyclic framework (bicyclo[3.3.1]nonane) and functional groups that may influence reactivity .

Reactivity Analysis

While no experimental reaction data for this compound is explicitly documented in the provided sources, its chemical structure suggests potential reactivity pathways based on analogous compounds.

Functional Groups and Likely Reactions

  • Methoxy Group (-OCH₃) :

    • Acidic Hydrolysis : Methoxy groups can undergo hydrolysis under acidic conditions to form phenolic compounds.

    • Alkylation : Susceptible to alkylation reactions, though steric hindrance from trimethyl substituents may reduce reactivity.

  • Methylene Group (-CH₂-) :

    • Addition Reactions : The methylene group may participate in electrophilic addition (e.g., with halogens or epoxidation agents).

  • Bicyclic Framework :

    • Ring-Opening Reactions : Strained bicyclic systems can undergo ring-opening under thermal or catalytic conditions.

    • Stabilization : The trimethyl substituents may stabilize the bicyclic structure, reducing susceptibility to degradation.

Regulatory and Structural Context

  • EINECS Classification : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) , indicating its status as an existing commercial chemical in the EU .

  • Structural Features :

    • Molecular Formula : C₁₅H₂₄O (derived from the bicyclo[3.3.1]nonane core and substituents).

    • Functional Groups : Methoxy, methylene, and methyl groups.

Research Gaps and Recommendations

The absence of specific reaction data in the provided sources highlights a gap in experimental studies for this compound. Future research should focus on:

  • Synthetic Variability : Investigating how structural modifications (e.g., substituent positions, bicyclic strain) affect reactivity.

  • Catalytic Studies : Exploring catalytic methods to enhance reaction efficiency (e.g., acid/base catalysis for hydrolysis).

  • Toxicity and Stability : Assessing thermal and chemical stability, particularly under industrial processing conditions.

Scientific Research Applications

EINECS 281-761-8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of EINECS 281-761-8 involves its interaction with specific molecular targets and pathways. The compound stabilizes its helical fold onto bacterial-like membranes, placing its helix axis almost perpendicular to the surface normal. This action likely involves a carpet-like mechanism on the bacterial membrane rather than forming well-defined pores . This unique mechanism makes it effective in various applications, particularly in antimicrobial research.

Comparison with Similar Compounds

Table 1: Key Physicochemical Ranges in EINECS vs. Bioactive Compounds

Property EINECS Range ERGO Reference Compounds Notable Outliers
Molecular Weight (g/mol) 100–500 150–600 DON (borderline)
LogP -2 to 5 -1.5 to 6.5 BDE47 (borderline)
Water Solubility (mg/mL) 0.1–100 0.05–150 HBCD (low solubility)
2.2 Structural Features

Structural comparisons use the Atom-Centered Fragment (ACF) method to assess domain coverage:

  • ERGO vs. EINECS : 23/28 ERGO compounds (82%) had structural features well-covered by EINECS, while PTU, MMI, and HBCD displayed unique motifs (e.g., halogenated or heterocyclic groups) uncommon in industrial chemicals .
  • Read-Across Analysis : A Tanimoto similarity index (≥70% via PubChem 2D fingerprints) linked 1,387 labeled Annex VI compounds to 33,000 EINECS substances, demonstrating that structurally similar analogs can predict toxicity for 20× larger datasets .

Table 2: Structural Coverage of EINECS Compounds

Category Coverage (%) Example Compounds Structural Notes
Industrial Chemicals 95% Halogenated alkanes, metal salts Common in EINECS
Bioactive Compounds 82% PTU, MMI Unique heterocyclic groups
Borderline Substances 5% DON, BDE47 Bioavailability-driven outliers
2.3 Toxicity and Regulatory Prioritization

EINECS compounds are prioritized for testing using computational models:

  • ToPS (Toxicity-testing Priority Score) : QSAR models identified 4.6%–12.6% of EINECS compounds as high-priority for disrupting pathways like oxidative stress or endocrine disruption .
  • Machine Learning : RASAR (Read-Across Structure Activity Relationships) models enabled toxicity predictions for 33,000 EINECS compounds using only 1,387 labeled analogs, emphasizing structural similarity’s role in hazard assessment .

Table 3: Toxicity Prediction Accuracy for EINECS Compounds

Pathway Endpoint High-Accuracy Coverage (%) Key Structural Drivers
Endocrine Disruption 12.6% Phenolic groups, halogenation
Oxidative Stress 9.8% Quinones, metal complexes
Genotoxicity 7.2% Aromatic amines, nitro compounds

Key Findings and Implications

  • Structural vs. Physicochemical Domains : Substances like EINECS 281-761-8 may align with EINECS physicochemical ranges but diverge structurally, underscoring the need for dual-domain assessments .
  • Regulatory Gaps : Over 80% of EINECS compounds lack sufficient toxicity data, necessitating computational prioritization and read-across strategies .
  • Machine Learning Efficiency : Similarity-based models (e.g., RASAR) reduce reliance on animal testing by extrapolating data from small labeled sets to vast EINECS inventories .

Q & A

Q. How should researchers respond to irreproducible results in published work on this compound?

  • Methodological Answer : Replicate experiments using the original methodology and document deviations. Publish a correspondence article detailing discrepancies and propose collaborative investigations to identify root causes (e.g., reagent lot variability, instrumentation drift) .

Key Tables for Reference

Parameter Standard Method Advanced Technique
Purity AnalysisHPLC with UV detectionChiral chromatography (SFC)
Structural ElucidationNMR (1H, 13C)X-ray crystallography
Environmental PersistenceOECD 301 biodegradation testIsotope-labeling mass spectrometry
Statistical Tool Application Reference
Principal Component AnalysisMultivariate data interpretation
Bayesian InferenceUncertainty quantification

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